N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a synthetic organic compound that combines a furan ring, an indole moiety, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of action
The compound is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Biochemical pathways
Given the wide range of activities exhibited by indole derivatives , it’s likely that multiple pathways could be affected.
Result of action
Based on the activities of other indole derivatives , it could potentially have a range of effects depending on the target and the context in which it is used.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents
Cellular Effects
Some indole derivatives have been found to exhibit potent anticancer activities against certain cancer cell lines . They have shown weak activities on some cells, implying that they might have low toxicity against normal cells .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide at different dosages in animal models have not been reported yet. Studies on similar compounds suggest that dosage can significantly influence the observed effects, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are often involved in complex metabolic pathways, interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The sulfonylated indole is reacted with chloroacetic acid or its derivatives to form the acetamide linkage.
Furan Attachment: Finally, the furan ring is introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The nitro group on the indole can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted sulfonyl-indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The indole moiety is known for its biological activity, and the addition of the furan and sulfonyl groups may enhance its pharmacological properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of the sulfonyl group may improve the compound’s solubility and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-2-(3-methylsulfonyl-1H-indol-1-yl)acetamide
- N-[(furan-2-yl)methyl]-2-(3-phenylsulfonyl-1H-indol-1-yl)acetamide
- N-[(furan-2-yl)methyl]-2-(3-benzylsulfonyl-1H-indol-1-yl)acetamide
Uniqueness
N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is unique due to the combination of the furan ring, indole moiety, and phenylmethanesulfonyl group. This specific arrangement of functional groups may result in unique biological activities and chemical properties not observed in other similar compounds.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-22(23-13-18-9-6-12-28-18)15-24-14-21(19-10-4-5-11-20(19)24)29(26,27)16-17-7-2-1-3-8-17/h1-12,14H,13,15-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMJOWNMJBYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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